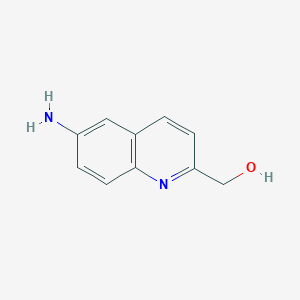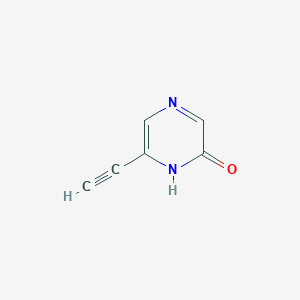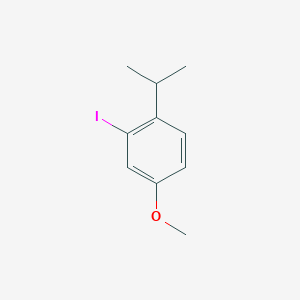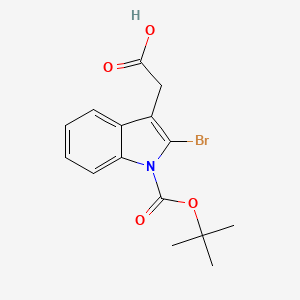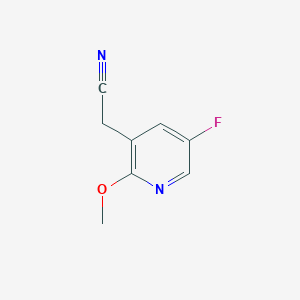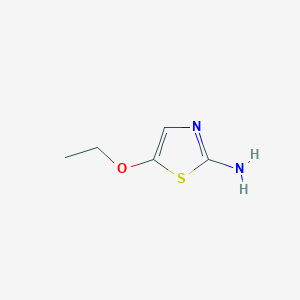![molecular formula C29H24N4O8S2 B15223909 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) CAS No. 1956322-52-3](/img/structure/B15223909.png)
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) typically involves multiple steps, starting from readily available precursors
Formation of Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with the bipyrimidine core.
Sulfonation: The final step involves the sulfonation of the compound using sulfonating agents such as chlorosulfonic acid or sulfur trioxide, resulting in the formation of the bis(4-methylbenzenesulfonate) ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyrimidine derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diol
Uniqueness
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its bis(4-methylbenzenesulfonate) ester groups enhance its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
1956322-52-3 |
|---|---|
分子式 |
C29H24N4O8S2 |
分子量 |
620.7 g/mol |
IUPAC 名称 |
[5-(2-methoxyphenoxy)-6-(4-methylphenyl)sulfonyloxy-2-pyrimidin-2-ylpyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H24N4O8S2/c1-19-9-13-21(14-10-19)42(34,35)40-28-25(39-24-8-5-4-7-23(24)38-3)29(33-27(32-28)26-30-17-6-18-31-26)41-43(36,37)22-15-11-20(2)12-16-22/h4-18H,1-3H3 |
InChI 键 |
ADNCVAORNRWXMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NC(=N2)C3=NC=CC=N3)OS(=O)(=O)C4=CC=C(C=C4)C)OC5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


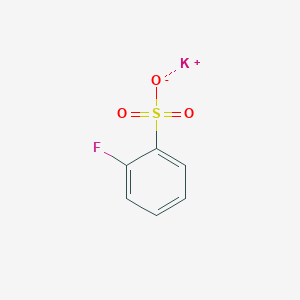
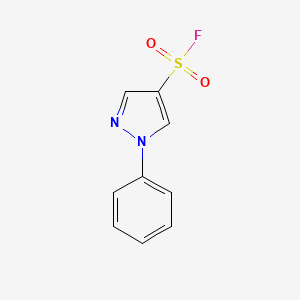
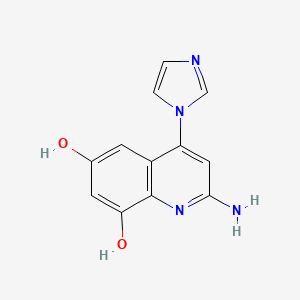
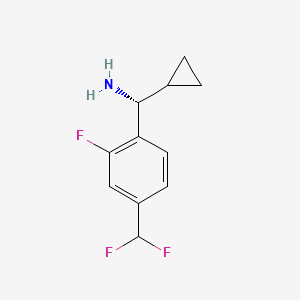
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
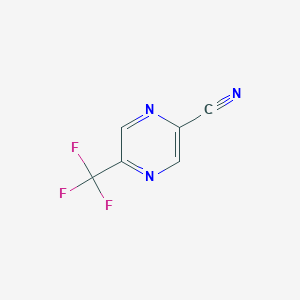
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

